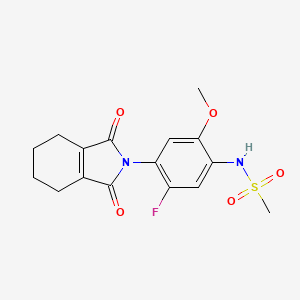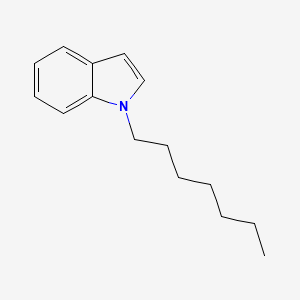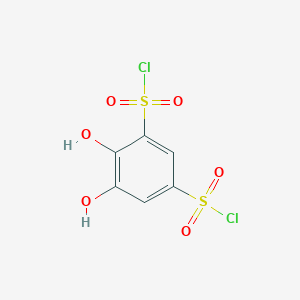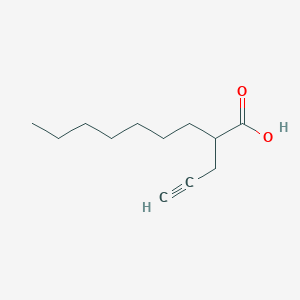
Nonanoic acid, 2-(2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanoic acid, 2-(2-propynyl)-: is an organic compound with the molecular formula C12H20O2 It is a derivative of nonanoic acid, featuring a propynyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-octene: This process involves the hydroformylation of 1-octene to produce nonanal, which is then oxidized to nonanoic acid. The propynyl group can be introduced via a subsequent alkylation reaction.
Ozonolysis of Oleic Acid:
Industrial Production Methods:
Oxidation of Nonanal: Nonanal, derived from the hydroformylation of 1-octene, is oxidized to nonanoic acid. The propynyl group is then introduced through a controlled alkylation process.
Dimerization and Hydroesterification of 1,3-Butadiene: This method involves the dimerization and hydroesterification of 1,3-butadiene to produce a doubly unsaturated C9-ester, which is then hydrogenated to yield nonanoic acid. The propynyl group is added in a subsequent step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Nonanoic acid, 2-(2-propynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: This compound can be reduced using hydrogenation reactions, often employing catalysts like palladium on carbon, to yield saturated derivatives.
Substitution: The propynyl group allows for various substitution reactions, including halogenation and nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2), and nitrating agents like nitric acid (HNO3).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives of nonanoic acid, 2-(2-propynyl)-.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its effects on cellular processes and metabolic pathways.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
- Evaluated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of plasticizers, which are added to plastics to increase flexibility.
- Used in the manufacture of esters for artificial flavorings and fragrances.
Mechanism of Action
Molecular Targets and Pathways:
- Nonanoic acid, 2-(2-propynyl)- exerts its effects by interacting with lipid bilayers, potentially causing destabilization and affecting membrane fluidity.
- It may also target specific enzymes and proteins, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Nonanoic Acid (Pelargonic Acid): A saturated fatty acid with similar industrial applications but lacks the propynyl group.
Octanoic Acid: Another medium-chain fatty acid with similar properties but shorter carbon chain length.
Decanoic Acid: A longer-chain fatty acid with similar chemical properties but different applications.
Uniqueness:
- The presence of the propynyl group in nonanoic acid, 2-(2-propynyl)-, imparts unique chemical reactivity and potential applications, distinguishing it from other similar compounds.
Properties
CAS No. |
178447-22-8 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-prop-2-ynylnonanoic acid |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h2,11H,3,5-10H2,1H3,(H,13,14) |
InChI Key |
KWGUKRIKZAZNQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

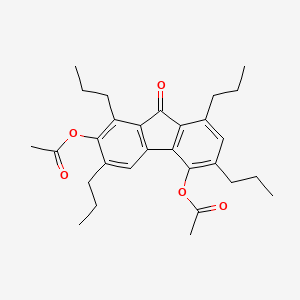
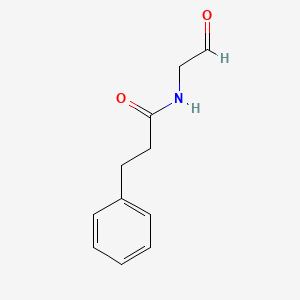
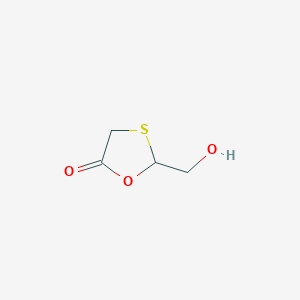

![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
